molecular formula C10H8ClN3 B7829249 2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine

2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine

Cat. No.: B7829249
M. Wt: 205.64 g/mol
InChI Key: LELROZILQOFBPF-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine involves the reaction of 2-chloro-4-methylpyrimidine with 3-methyl-2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling with an arylboronic acid can produce a biaryl compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or viral replication . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: A simpler analog that lacks the pyridyl group but shares similar reactivity.

    2-Chloro-4-(2-pyridyl)pyrimidine: Similar structure but with a pyridyl group at a different position, which can lead to different biological activities.

    4-(3-Methyl-2-pyridyl)pyrimidine:

Uniqueness

2-Chloro-4-(3-methyl-2-pyridyl)pyrimidine is unique due to the presence of both chlorine and methyl groups, which provide versatile sites for further functionalization. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

2-chloro-4-(3-methylpyridin-2-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-3-2-5-12-9(7)8-4-6-13-10(11)14-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELROZILQOFBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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